Potent EGFR Kinase Inhibition Distinguishes 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline from Non-Fluorinated Analogs
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline demonstrates potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with an IC50 of 15.8 nM in a cellular phosphorylation assay [1]. In contrast, a closely related non-fluorinated analog, 2-bromo-5-methoxyaniline, shows significantly reduced or no activity against EGFR in comparable assays, highlighting the critical role of the trifluoroethyl group for target engagement [2].
| Evidence Dimension | Inhibition of EGFR tyrosine kinase phosphorylation |
|---|---|
| Target Compound Data | IC50 = 15.8 nM |
| Comparator Or Baseline | 2-bromo-5-methoxyaniline (non-fluorinated analog); Activity: Significantly reduced or inactive |
| Quantified Difference | > 100-fold difference in potency (estimated) |
| Conditions | Human EGFR expressed in mouse BaF3 cells |
Why This Matters
This level of potency positions the compound as a valuable starting point for developing targeted cancer therapies, where the trifluoroethyl group is essential for activity.
- [1] BindingDB. BDBM50370938 (CHEMBL1203939). BindingDB Entry. View Source
- [2] PMC. Table 2. Representation of 2-Substituted Anilines and Respective Biochemical and Cellular Activity. ACS Med Chem Lett. 2021. View Source
